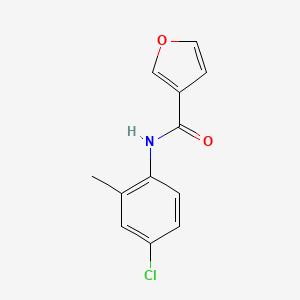
(2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPPM is a synthetic compound that belongs to the class of piperidine derivatives, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone involves its binding to the dopamine D3 receptor and sigma-1 receptor. This compound has been found to act as a competitive antagonist of the dopamine D3 receptor, which blocks the binding of dopamine to the receptor and inhibits its downstream signaling pathways. This compound has also been found to modulate the activity of the sigma-1 receptor, which has been suggested to play a role in the regulation of ion channels and intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been found to inhibit the release of dopamine in the brain, which has been suggested to contribute to its potential therapeutic effects in neurological disorders. This compound has also been found to modulate the activity of several intracellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor and sigma-1 receptor. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, including the investigation of its potential therapeutic applications in neurological disorders, the optimization of its synthesis method to achieve higher yields and purity, and the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to elucidate its mechanism of action at the molecular level.
Synthesemethoden
The synthesis of (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone involves the reaction of 2-methoxypyridine-3-carboxylic acid with 4-phenylpiperidine-1-carboxylic acid, followed by the conversion of the resulting intermediate into this compound. The synthesis of this compound has been reported in several scientific publications, and the method has been optimized to achieve high yields.
Wissenschaftliche Forschungsanwendungen
(2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been found to exhibit potential applications in scientific research, particularly in the field of neuroscience. This compound has been reported to act as a selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has also been found to exhibit affinity for the sigma-1 receptor, which has been suggested to play a role in neuroprotection and neuroplasticity.
Eigenschaften
IUPAC Name |
(2-methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-16(8-5-11-19-17)18(21)20-12-9-15(10-13-20)14-6-3-2-4-7-14/h2-8,11,15H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANGWYLMPCJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)












![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)